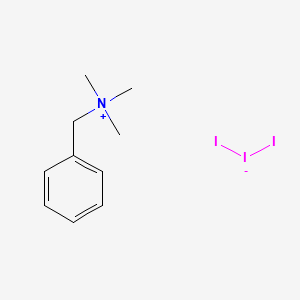

Benzyltrimethylammonium tribromide

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 220025. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

C10H16I3N |

|---|---|

Peso molecular |

530.95 g/mol |

Nombre IUPAC |

benzyl(trimethyl)azanium;triiodide |

InChI |

InChI=1S/C10H16N.I3/c1-11(2,3)9-10-7-5-4-6-8-10;1-3-2/h4-8H,9H2,1-3H3;/q+1;-1 |

Clave InChI |

GFTIGDWGFLDPFM-UHFFFAOYSA-N |

SMILES |

C[N+](C)(C)CC1=CC=CC=C1.I[I-]I |

SMILES canónico |

C[N+](C)(C)CC1=CC=CC=C1.I[I-]I |

Pictogramas |

Irritant |

Origen del producto |

United States |

Foundational & Exploratory

Benzyltrimethylammonium Tribromide: A Versatile Reagent for Bromination and Oxidation Reactions in Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Benzyltrimethylammonium tribromide (BTMABr₃) has emerged as a significant reagent in organic synthesis, offering a safer and more convenient alternative to liquid bromine. Its solid, stable nature allows for precise measurement and handling, enhancing reproducibility and safety in the laboratory. This technical guide provides a comprehensive overview of the applications of BTMABr₃ in research, with a focus on its utility as a brominating and oxidizing agent. Detailed experimental protocols, quantitative data, and mechanistic diagrams are presented to facilitate its adoption in various research and development settings.

Core Applications in Organic Synthesis

This compound is primarily utilized for two key types of transformations: electrophilic bromination and mild oxidation reactions. Its versatility extends to a wide range of substrates, making it a valuable tool in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.[1][2]

Brominating Agent

As a brominating agent, BTMABr₃ serves as an electrophilic source of bromine for various organic molecules.[1][2] It is effective for the bromination of aromatic compounds, alkenes, and active methylene (B1212753) groups.[3]

Aromatic Bromination: BTMABr₃ provides a regioselective method for the bromination of activated aromatic rings, such as phenols and anilines. The reaction conditions can be tuned to achieve mono- or di-substitution.

Addition to Alkenes: The reaction of BTMABr₃ with alkenes proceeds via an anti-addition mechanism to yield vicinal dibromides. This stereoselectivity is crucial in the synthesis of complex molecules where specific stereochemistry is required.

Bromination of Carbonyl Compounds: Acetyl derivatives can be efficiently converted to their corresponding bromoacetyl and dibromoacetyl derivatives using BTMABr₃.

Oxidizing Agent

BTMABr₃ also functions as a mild and selective oxidizing agent for a variety of functional groups.[4] This application is particularly useful when sensitive functional groups are present in the molecule.

Oxidation of Alcohols: Primary and secondary alcohols are oxidized to the corresponding aldehydes and ketones in good yields. The reaction often proceeds under mild conditions, minimizing over-oxidation to carboxylic acids.

Oxidation of Sulfides: Sulfides can be selectively oxidized to sulfoxides without significant formation of the corresponding sulfone. This level of selectivity is often challenging to achieve with more powerful oxidizing agents.

Quantitative Data on BTMABr₃ Reactions

The following tables summarize the quantitative data for various reactions employing this compound, providing a comparative overview of its efficacy across different substrates and reaction conditions.

Table 1: Bromination of Aromatic Compounds

| Substrate | Product | Solvent | Reaction Time (h) | Yield (%) | Reference |

| Phenol (B47542) | 4-Bromophenol | Dichloromethane (B109758)/Methanol (B129727) | 0.5 | 95 | [3] |

| Aniline | 4-Bromoaniline | Dichloromethane/Methanol | 0.5 | 98 | [3] |

| Acetanilide | 4-Bromoacetanilide | Dichloromethane/Methanol | 1 | 96 | [3] |

| Anisole | 4-Bromoanisole | Dichloromethane/Methanol | 1 | 92 | [3] |

Table 2: Addition of BTMABr₃ to Alkenes

| Substrate | Product | Solvent | Reaction Time (h) | Yield (%) | Reference |

| Styrene | 1,2-Dibromo-1-phenylethane | Dichloromethane | 1 | 90 | [3] |

| Cyclohexene | 1,2-Dibromocyclohexane | Dichloromethane | 1 | 95 | [3] |

| 1-Octene | 1,2-Dibromooctane | Dichloromethane | 1.5 | 88 | [3] |

Table 3: Oxidation of Alcohols

| Substrate | Product | Solvent | Reaction Time (h) | Yield (%) | Reference |

| Benzyl (B1604629) alcohol | Benzaldehyde | Acetic Acid/Water | 2 | 95 | [1] |

| 4-Methylbenzyl alcohol | 4-Methylbenzaldehyde | Acetic Acid/Water | 2 | 92 | [1] |

| 4-Methoxybenzyl alcohol | 4-Methoxybenzaldehyde | Acetic Acid/Water | 1.5 | 98 | [1] |

| Cinnamyl alcohol | Cinnamaldehyde | Acetic Acid/Water | 3 | 85 | [1] |

Table 4: Oxidation of Sulfides

| Substrate | Product | Solvent | Reaction Time (h) | Yield (%) | Reference |

| Thioanisole | Methyl phenyl sulfoxide | Dichloromethane | 2 | 94 | [5] |

| Dibenzyl sulfide | Dibenzyl sulfoxide | Dichloromethane | 3 | 90 | [5] |

| Di-n-butyl sulfide | Di-n-butyl sulfoxide | Dichloromethane | 4 | 85 | [5] |

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing this compound.

Protocol 1: Regioselective Bromination of Phenol

-

Materials: this compound (1.1 mmol), Phenol (1.0 mmol), Dichloromethane (20 mL), Methanol (5 mL), Sodium thiosulfate (B1220275) solution (10%), Sodium bicarbonate solution (saturated), Anhydrous magnesium sulfate (B86663).

-

Procedure:

-

Dissolve phenol in a mixture of dichloromethane and methanol in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Add this compound portion-wise to the stirred solution over 10 minutes.

-

Allow the reaction mixture to stir at room temperature for 30 minutes.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding 10% sodium thiosulfate solution to decompose any unreacted tribromide.

-

Separate the organic layer and wash it with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica (B1680970) gel to afford 4-bromophenol.

-

Protocol 2: Oxidation of Benzyl Alcohol to Benzaldehyde

-

Materials: this compound (1.0 mmol), Benzyl alcohol (1.0 mmol), Acetic acid (15 mL), Water (5 mL), Sodium bisulfite solution (10%), Diethyl ether, Anhydrous sodium sulfate.

-

Procedure:

-

In a round-bottom flask, dissolve benzyl alcohol in a mixture of acetic acid and water.

-

Add this compound to the solution.

-

Stir the reaction mixture at room temperature for 2 hours.

-

Monitor the reaction by TLC.

-

After completion, pour the reaction mixture into a separatory funnel containing water and diethyl ether.

-

Extract the aqueous layer with diethyl ether (3 x 20 mL).

-

Combine the organic extracts and wash with 10% sodium bisulfite solution, followed by saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Remove the solvent by rotary evaporation to yield benzaldehyde.

-

Mechanistic Insights and Visualizations

The following diagrams, generated using Graphviz, illustrate the proposed mechanisms for key reactions involving this compound and a general experimental workflow.

Caption: Proposed mechanism for the bromination of an alkene with BTMABr₃.

References

Benzyltrimethylammonium tribromide structure and properties

An In-depth Technical Guide to Benzyltrimethylammonium (B79724) Tribromide: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Benzyltrimethylammonium tribromide (BTMABr₃) is a versatile and highly efficient reagent in organic synthesis. This technical guide provides a comprehensive overview of its structure, physicochemical properties, synthesis, and diverse applications. Detailed experimental protocols for its use as a brominating and oxidizing agent are presented, alongside crucial safety and handling information. This document aims to serve as a core resource for researchers, chemists, and professionals in drug development seeking to leverage the unique advantages of BTMABr₃ in their work.

Introduction

This compound is a quaternary ammonium (B1175870) salt that serves as a solid, stable, and easy-to-handle source of bromine.[1] It has gained significant attention as a valuable reagent in organic chemistry, offering a safer and more convenient alternative to liquid bromine.[2] Its applications span a wide range of transformations, including the bromination of aromatic compounds, alkenes, and ketones, as well as the mild oxidation of various functional groups.[1][3] Furthermore, it acts as an effective phase-transfer catalyst, enhancing reaction rates and yields in multiphasic systems.[4] This guide will delve into the fundamental aspects of BTMABr₃, providing practical information for its effective utilization in a laboratory setting.

Structure and Physicochemical Properties

The structure of this compound consists of a benzyltrimethylammonium cation and a tribromide anion. The positive charge on the quaternary nitrogen is balanced by the negative charge of the tribromide ion.

Molecular Structure:

Caption: Chemical structure of this compound.

Quantitative Data

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference.

| Property | Value | Reference(s) |

| CAS Number | 111865-47-5 | [4],[5] |

| Molecular Formula | C₁₀H₁₆NBr₃ | [4],[5] |

| Molecular Weight | 389.96 g/mol | [4],[5] |

| Appearance | Orange to dark yellow crystalline powder | [4],[3] |

| Melting Point | 99-105 °C | [4],[3] |

| Purity | 97-101% | [4], |

| Solubility | Soluble in polar solvents like water and alcohols. | [6] |

Synthesis of this compound

This compound can be synthesized through a straightforward and efficient procedure. The most common method involves the reaction of benzyltrimethylammonium chloride with sodium bromate (B103136) and hydrobromic acid.

Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is adapted from the procedure described by Kajigaeshi et al.

Materials:

-

Benzyltrimethylammonium chloride (11.1 g, 60 mmol)

-

Sodium bromate (4.5 g, 30 mmol)

-

Hydrobromic acid (47%, 180 mmol)

-

Water (100 ml)

-

Dichloromethane (200 ml)

-

Magnesium sulfate

-

Dichloromethane-ether (10:1) mixture for recrystallization

Procedure:

-

In a suitable flask, dissolve benzyltrimethylammonium chloride and sodium bromate in water.

-

While stirring at room temperature, add hydrobromic acid to the solution.

-

A solid will precipitate out of the solution.

-

Extract the precipitated solid with four 50 ml portions of dichloromethane.

-

Combine the organic layers and dry over magnesium sulfate.

-

Evaporate the solvent in vacuo to obtain a residue.

-

Recrystallize the residue from a dichloromethane-ether (10:1) mixture to yield orange crystals of this compound.[7]

Applications in Organic Synthesis

This compound is a versatile reagent with numerous applications in organic synthesis, primarily as a brominating agent and a mild oxidizing agent.

Bromination Reactions

BTMABr₃ is an effective reagent for the bromination of a variety of organic compounds, including phenols, anilines, and alkenes.[8]

General Reaction: The reaction of phenols with BTMABr₃ in a mixture of dichloromethane and methanol (B129727) at room temperature yields polybrominated phenols in good yields.[9]

Detailed Experimental Protocol:

-

Dissolve the phenol (B47542) in a dichloromethane-methanol solvent system.

-

Add this compound to the solution.

-

Stir the reaction mixture for 1 hour at room temperature.[9]

-

Upon completion, the polybromophenol product can be isolated using standard work-up procedures.

BTMABr₃ can be used as an alternative to molecular bromine for the synthesis of 2-aminobenzothiazoles from aryl thioureas (Hugerschoff reaction).[10][11] This method offers better control over stoichiometry and minimizes aromatic bromination side products.[10]

Detailed Experimental Protocol:

-

The aryl thiourea (B124793) is reacted with a stoichiometric amount of this compound.[10]

-

The reaction can be carried out in a suitable solvent such as acetic acid.[12]

-

The 2-aminobenzothiazole (B30445) product is formed through electrophilic attack of bromine followed by cyclization.[10]

Oxidation Reactions

BTMABr₃ also functions as a mild oxidizing agent for various functional groups.

This compound can oxidize primary and secondary alcohols to the corresponding aldehydes and ketones.[1][13]

General Reaction Scheme:

Caption: General scheme for the oxidation of alcohols.

Detailed Experimental Protocol (for Benzyl (B1604629) Alcohol):

-

The oxidation of benzyl alcohol is typically carried out in a solvent mixture of acetic acid and water (1:1, v/v).[14]

-

The reaction is performed under pseudo-first-order conditions with an excess of the alcohol over BTMABr₃.[14]

-

The progress of the reaction can be monitored by observing the decrease in the concentration of BTMABr₃ spectrophotometrically at 354 nm.[14]

-

The reaction yields the corresponding benzaldehyde.[14]

Safety and Handling

This compound is a hazardous chemical and should be handled with appropriate safety precautions.

Hazard Identification

-

H315: Causes skin irritation.[5]

-

H319: Causes serious eye irritation.[5]

-

H335: May cause respiratory irritation.[5]

-

Harmful if swallowed, in contact with skin, or if inhaled.[7]

Recommended Handling Procedures

-

Handle in a well-ventilated place.[4]

-

Wear suitable protective clothing, including gloves and eye/face protection.[4]

-

Avoid formation of dust and aerosols.[4]

-

Keep away from heat and sources of ignition.[4]

-

Store the container tightly closed in a dry, cool, and well-ventilated place.[4]

First Aid Measures

-

If inhaled: Move the victim into fresh air. If breathing is difficult, give oxygen.[4]

-

In case of skin contact: Take off contaminated clothing immediately and wash off with soap and plenty of water.[4]

-

In case of eye contact: Rinse with pure water for at least 15 minutes and consult a doctor.[4]

-

If swallowed: Rinse mouth with water. Do not induce vomiting. Call a doctor or Poison Control Center immediately.[4]

Conclusion

This compound is a powerful and versatile reagent in the arsenal (B13267) of synthetic organic chemists. Its solid nature, stability, and ease of handling make it a superior choice over traditional brominating agents in many applications. This guide has provided a comprehensive overview of its properties, synthesis, and key applications, complete with detailed experimental protocols to facilitate its use in research and development. By adhering to the outlined safety procedures, researchers can safely and effectively harness the potential of this valuable compound.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 4. echemi.com [echemi.com]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. cs.gordon.edu [cs.gordon.edu]

- 7. fishersci.com [fishersci.com]

- 8. benchchem.com [benchchem.com]

- 9. academic.oup.com [academic.oup.com]

- 10. researchgate.net [researchgate.net]

- 11. Efficient conversion of substituted aryl thioureas to 2-aminobenzothiazoles using this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ijcrt.org [ijcrt.org]

- 13. researchgate.net [researchgate.net]

- 14. Correlation Analysis of Reactivity in the Oxidation of Substituted Benzyl Alcohols by this compound - Journal of Chemical Research, Synopses (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Synthesis of Benzyltrimethylammonium Tribromide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Benzyltrimethylammonium (B79724) tribromide (BTMABr3), a versatile and stable brominating agent. This document details the prevalent synthesis pathway, experimental protocols, and key quantitative data to support researchers in the fields of organic chemistry and drug development. BTMABr3 serves as a safer and more manageable alternative to liquid bromine in various chemical transformations.[1][2]

Synthesis Pathway and Mechanism

The most commonly employed synthesis of Benzyltrimethylammonium tribromide involves the reaction of a quaternary ammonium (B1175870) salt, typically benzyltrimethylammonium chloride, with a source of bromine. One well-documented method utilizes the in-situ generation of bromine from the reaction of sodium bromate (B103136) with hydrobromic acid in an aqueous solution.[3][4] The benzyltrimethylammonium cation then complexes with the tribromide anion (Br3-) to form the stable, solid product.

An alternative, though less detailed in the provided literature, involves the direct reaction of benzyltrimethylammonium chloride with elemental bromine in a suitable solvent like dichloromethane (B109758).[4]

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the synthesis and characterization of this compound.

| Parameter | Value | Reference |

| Yield | 78% | [4] |

| Melting Point | 100-101 °C | [4] |

| Molecular Formula | C10H16Br3N | [2][5] |

| Molecular Weight | 389.96 g/mol | [2] |

| Appearance | Orange crystals | [4] |

| Elemental Analysis | Found: C, 30.69%; H, 4.11%; N, 3.76%; Br, 61.44%Calcd for C10H16NBr3: C, 30.80%; H, 4.14%; N, 3.59%; Br, 61.47% | [4] |

Experimental Protocol

This section provides a detailed methodology for the synthesis of this compound based on the reaction of benzyltrimethylammonium chloride with sodium bromate and hydrobromic acid.[3][4]

Materials:

-

Benzyltrimethylammonium chloride

-

Sodium bromate (NaBrO3)

-

Hydrobromic acid (47%)

-

Dichloromethane (CH2Cl2)

-

Magnesium sulfate (B86663) (MgSO4)

-

Diethyl ether

-

Water

Procedure:

-

In a suitable reaction vessel, dissolve benzyltrimethylammonium chloride (11.1 g, 60 mmol) and sodium bromate (4.5 g, 30 mmol) in water (100 ml).

-

While stirring at room temperature, slowly add hydrobromic acid (47%, 180 mmol).

-

A solid precipitate will form. Extract the solid from the aqueous solution using dichloromethane (4 x 50 ml).

-

Combine the organic layers and dry over magnesium sulfate.

-

Evaporate the solvent in vacuo to obtain a residue.

-

Recrystallize the residue from a dichloromethane-ether mixture (10:1) to yield orange crystals of this compound.

Synthesis Pathway Diagram

The following diagram illustrates the synthesis pathway of this compound from benzyltrimethylammonium chloride.

Caption: Synthesis of this compound.

References

An In-depth Technical Guide to Benzyltrimethylammonium Tribromide (CAS: 111865-47-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzyltrimethylammonium (B79724) tribromide (BTMABr₃), a stable, crystalline, and easy-to-handle quaternary ammonium (B1175870) salt, has emerged as a versatile and efficient reagent in modern organic synthesis. This guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and key applications, and its utility in the development of pharmacologically active compounds. Its role as a selective brominating agent, a mild oxidizing agent, and a phase-transfer catalyst is critically examined, supported by data from peer-reviewed literature. This document aims to be an essential resource for researchers leveraging this reagent in synthetic chemistry and drug discovery.

Chemical and Physical Properties

Benzyltrimethylammonium tribromide is an orange to dark yellow crystalline powder.[1] It is valued for its stability compared to liquid bromine, making it a safer and more convenient alternative for various chemical transformations.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 111865-47-5 | [1] |

| Molecular Formula | C₁₀H₁₆Br₃N | [1] |

| Molecular Weight | 389.96 g/mol | [1] |

| Appearance | Orange to dark yellow crystalline powder | [1] |

| Melting Point | 99-105 °C | [1] |

| Solubility | Soluble in polar solvents like water, methanol (B129727), and ethanol. Soluble in dichloromethane (B109758). | [3] |

| Synonyms | Benzyltrimethylammonium bromide dibromide, BTMABr₃ | [1] |

Synthesis of this compound

BTMABr₃ can be synthesized through the reaction of the corresponding quaternary ammonium halide with elemental bromine or via an oxidative bromination reaction.

Experimental Protocol: Synthesis from Benzyltrimethylammonium Chloride

A common and efficient method involves the reaction of benzyltrimethylammonium chloride with sodium bromate (B103136) and hydrobromic acid in an aqueous solution.[4][5]

dot

Caption: Synthesis workflow for this compound.

Methodology:

-

To a solution of benzyltrimethylammonium chloride (60 mmol) and sodium bromate (30 mmol) in 100 mL of water, add hydrobromic acid (47%, 180 mmol) while stirring at room temperature.[5]

-

A solid precipitate will form. Extract the solid with dichloromethane (4 x 50 mL).[5]

-

Dry the combined organic layers with magnesium sulfate (B86663).[5]

-

Evaporate the solvent in vacuo to obtain a residue.[5]

-

Recrystallize the residue from a dichloromethane-ether mixture (10:1) to yield orange crystals of this compound.[5]

Applications in Organic Synthesis

BTMABr₃ is a multi-faceted reagent, primarily employed as a brominating agent, an oxidizing agent, and a phase-transfer catalyst.

Brominating Agent

As a solid brominating agent, BTMABr₃ offers a safer and more manageable alternative to liquid bromine.[4] It is effective for the bromination of a wide range of organic compounds, including aromatic systems, ketones, and alkenes.[4]

This protocol details the dibromination of an acetyl derivative using BTMABr₃.

dot

Caption: Experimental workflow for the synthesis of dibromoacetyl derivatives.

Methodology:

-

Dissolve the acetyl derivative (e.g., acetophenone, 4.16 mmol) in a solution of dichloromethane (50 mL) and methanol (20 mL).[5]

-

Add this compound (8.74 mmol, 2 equivalents) to the solution at room temperature.[5]

-

Stir the mixture for 2-7 hours until the orange color of the solution disappears.[5]

-

Distill the solvent and extract the resulting precipitate with ether (4 x 40 mL).[5]

-

Dry the combined ether layers with magnesium sulfate and evaporate the solvent in vacuo.[5]

-

Recrystallize the residue from a methanol-water mixture (1:2) to obtain the dibromoacetyl derivative.[5]

Oxidizing Agent

BTMABr₃ serves as a mild oxidizing agent for various functional groups, including the oxidation of alcohols to aldehydes or carboxylic acids, and sulfides to sulfoxides.[2][4]

Phase-Transfer Catalyst

In biphasic reactions, BTMABr₃ can act as a phase-transfer catalyst, facilitating the transfer of reactants between an aqueous and an organic phase, thereby increasing reaction rates and yields.[1][6]

dot

Caption: Mechanism of phase-transfer catalysis using BTMABr₃.

Role in Drug Development

The unique reactivity of BTMABr₃ makes it a valuable tool in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs).[1] Its ability to perform selective brominations under mild conditions is particularly advantageous in multi-step syntheses where sensitive functional groups must be preserved.

Synthesis of 2-Aminobenzothiazoles

2-Aminobenzothiazoles are a class of heterocyclic compounds with a wide range of biological activities, including potential as anticancer and antiviral agents. BTMABr₃ has been effectively used in the synthesis of these compounds.[7]

Table 2: Application of BTMABr₃ in the Synthesis of Bioactive Molecules

| Application | Reaction Type | Significance in Drug Development | Reference(s) |

| Synthesis of 2-Aminobenzothiazoles | Oxidative Cyclization | Core scaffold in various therapeutic agents. | [7] |

| Synthesis of Dibromoacetyl Derivatives | α-Dibromination | Intermediates for the synthesis of α-keto acids and other functionalized molecules. | [5] |

| Oxidation of Alcohols | Oxidation | Key transformation in the synthesis of carbonyl-containing APIs. | [2] |

| Synthesis of N-bromoamides | N-Bromination | Precursors for the Hofmann rearrangement, a method for amine synthesis. | [8] |

While direct use of BTMABr₃ in the synthesis of currently marketed anti-inflammatory, anticancer, or antiviral drugs is not extensively documented in publicly available literature, its application in the synthesis of key heterocyclic scaffolds, such as benzothiazoles, highlights its potential in the early stages of drug discovery and development.[3] For instance, certain benzothiazole (B30560) derivatives have shown promise as activators of potassium channels, which could have implications for treating conditions like hypertension.[9]

Analytical Data

Access to spectral data is crucial for the verification and characterization of BTMABr₃.

-

¹H NMR and ¹³C NMR: Spectral data for the precursor, Benzyltrimethylammonium bromide, is available, which can be a useful reference.[10][11] The spectra for the tribromide would show characteristic shifts due to the presence of the tribromide anion.

-

IR Spectroscopy: IR spectra of this compound are available in spectral databases.[12][13]

Researchers are encouraged to consult spectral databases or the supporting information of cited literature for detailed spectral data.

Safety and Handling

This compound is an irritant and should be handled with appropriate personal protective equipment (PPE).

-

Handling: Use in a well-ventilated area, preferably a fume hood, to avoid inhalation of dust.[9][14] Avoid contact with skin, eyes, and clothing.[9][14]

-

Storage: Store in a cool, dry place in a tightly sealed container, protected from moisture.[14]

-

PPE: Wear chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[14]

-

First Aid:

Always consult the Safety Data Sheet (SDS) for comprehensive safety information before handling this chemical.[9][15]

Conclusion

This compound is a powerful and versatile reagent with significant applications in organic synthesis and drug development. Its stability, ease of handling, and selective reactivity make it a superior alternative to traditional brominating agents. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers to effectively and safely utilize BTMABr₃ in their synthetic endeavors, from fundamental research to the development of novel therapeutic agents.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. nbinno.com [nbinno.com]

- 4. researchgate.net [researchgate.net]

- 5. Benzyltrimethylammonium bromide synthesis - chemicalbook [chemicalbook.com]

- 6. chemimpex.com [chemimpex.com]

- 7. researchgate.net [researchgate.net]

- 8. Anti-inflammatory hybrids of secondary amines and amide-sulfamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Redirecting [linkinghub.elsevier.com]

- 10. researchgate.net [researchgate.net]

- 11. EP1707552A1 - Process for producing croconic acid or salt thereof - Google Patents [patents.google.com]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide to Benzyltrimethylammonium Tribromide: Physicochemical Properties and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyltrimethylammonium (B79724) tribromide (BTMABr₃) is a quaternary ammonium (B1175870) polyhalide that serves as a versatile and efficient reagent in organic synthesis. Its solid, crystalline nature makes it a safer and more convenient alternative to liquid bromine for a variety of chemical transformations. This guide provides a comprehensive overview of its physicochemical properties, detailed experimental protocols for its synthesis and application, and a summary of its reactive characteristics.

Physicochemical Properties

Benzyltrimethylammonium tribromide is an orange to dark yellow crystalline powder.[1] It is valued for its stability and ease of handling compared to elemental bromine.[2] A summary of its key physicochemical properties is presented in the tables below.

General and Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₆Br₃N | |

| Molecular Weight | 389.95 g/mol | |

| Appearance | Orange to dark yellow crystalline powder | [1] |

| Melting Point | 99-101 °C | [3][4] |

| Solubility | Slightly soluble in DMSO and Methanol (B129727) | [5] |

| Stability | Light sensitive, hygroscopic | [5] |

Spectroscopic Data

The structural integrity of this compound can be confirmed through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (in DMSO-d₆):

-

Aromatic Protons: ~7.614 ppm & ~7.54 ppm

-

Benzyl CH₂: ~4.698 ppm

-

Methyl Protons: ~3.111 ppm[6]

-

-

¹³C NMR: The spectrum would show distinct peaks for the methyl, benzyl, and aromatic carbons. For the related benzyltrimethylammonium chloride, peaks are observed around 52 ppm (methyl), 67 ppm (benzyl), and in the 128-133 ppm range (aromatic).[7]

Infrared (IR) Spectroscopy

The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its functional groups. While a fully interpreted spectrum is not publicly available, the expected regions of absorption include:

-

C-H stretching (aromatic and aliphatic): ~3100-2850 cm⁻¹

-

C-N stretching: ~1200-1000 cm⁻¹

-

Aromatic C=C stretching: ~1600-1450 cm⁻¹

-

C-Br stretching: Below 800 cm⁻¹

UV-Visible (UV-Vis) Spectroscopy

The UV-Visible spectrum of the tribromide ion (Br₃⁻) shows a characteristic strong absorption peak around 279 nm.[8] This absorption is responsible for the orange color of the compound.

Experimental Protocols

Synthesis of this compound

A common and efficient method for the synthesis of this compound involves the reaction of Benzyltrimethylammonium chloride with sodium bromate (B103136) and hydrobromic acid.[5]

Materials:

-

Benzyltrimethylammonium chloride

-

Sodium bromate (NaBrO₃)

-

Hydrobromic acid (HBr, 47%)

-

Water

-

Dichloromethane (B109758) (CH₂Cl₂)

-

Magnesium sulfate (B86663) (MgSO₄)

-

Ether

Procedure:

-

Dissolve Benzyltrimethylammonium chloride (11.1 g, 60 mmol) and sodium bromate (4.5 g, 30 mmol) in water (100 ml).

-

With stirring at room temperature, add hydrobromic acid (47%, 180 mmol).

-

A solid precipitate will form. Extract the solid with dichloromethane (4 x 50 ml).

-

Dry the combined organic layers over magnesium sulfate.

-

Evaporate the solvent in vacuo to obtain a residue.

-

Recrystallize the residue from a dichloromethane-ether mixture (10:1) to yield orange crystals of this compound.[5]

Application in Organic Synthesis: Bromination of Acetophenone (B1666503)

This compound is an effective reagent for the α-bromination of ketones. A typical procedure for the dibromination of acetophenone is detailed below.

Materials:

-

Acetophenone

-

This compound (BTMABr₃)

-

Dichloromethane (CH₂Cl₂)

-

Methanol (CH₃OH)

-

Ether

-

Magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve acetophenone (0.5 g, 4.16 mmol) in a mixture of dichloromethane (50 ml) and methanol (20 ml).

-

Add this compound (3.4 g, 8.74 mmol) to the solution at room temperature.

-

Stir the mixture for 2 hours, or until the orange color of the solution disappears.

-

Distill off the solvent.

-

Extract the resulting precipitate with ether (4 x 40 ml).

-

Dry the combined ether layers with magnesium sulfate.

-

Evaporate the ether in vacuo to obtain the crude product.

-

Recrystallize the residue from a methanol-water mixture (1:2) to afford phenacylidene dibromide as colorless crystals.[5]

Reactivity and Mechanistic Insights

This compound is primarily utilized as a mild and selective brominating and oxidizing agent.[5]

Bromination Reactions

BTMABr₃ serves as an electrophilic brominating agent for a wide range of substrates, including phenols, aromatic amines, ethers, and acetanilides.[9] It can also be used for the α-bromination of ketones and the addition of bromine across alkenes.[9]

Oxidation Reactions

The compound is also a capable oxidizing agent. It can oxidize alcohols to aldehydes and ketones, and sulfides to sulfoxides.[10] Mechanistic studies on the oxidation of alcohols suggest that the tribromide ion is the reactive oxidizing species. The reaction is believed to proceed through the formation of an intermediate complex, followed by its decomposition in the rate-determining step.[2] For the oxidation of vicinal diols, a mechanism involving glycol-bond fission has been proposed.[11]

Conclusion

This compound is a valuable reagent for the modern organic synthesis laboratory. Its solid form enhances safety and ease of use, while its reactivity profile allows for a range of selective bromination and oxidation reactions. The information provided in this guide serves as a comprehensive resource for researchers and professionals in the field of drug development and chemical synthesis, enabling them to effectively utilize this versatile compound in their work.

References

- 1. researchgate.net [researchgate.net]

- 2. Kinetics and Mechanism of Oxidation of Aliphatic Aldehydes by this compound - Journal of Chemical Research, Synopses (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Facile synthesis of N-bromoamides using this compound in alkaline solution - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 5. academic.oup.com [academic.oup.com]

- 6. Benzyltrimethylammonium bromide(5350-41-4) 1H NMR spectrum [chemicalbook.com]

- 7. Benzyltrimethylammonium chloride(56-93-9) 13C NMR [m.chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. Benzyltrimethylammonium bromide synthesis - chemicalbook [chemicalbook.com]

- 10. rsc.org [rsc.org]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Stability and Reactivity of Benzyltrimethylammonium Tribromide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyltrimethylammonium (B79724) tribromide (BTMA-Br3) is a versatile quaternary ammonium (B1175870) polyhalide. It presents as a stable, yellow-to-orange crystalline solid, which has gained significant traction in organic synthesis as a safer and more manageable alternative to liquid bromine.[1][2] Its primary applications are as a mild and selective solid brominating agent and as an effective oxidizing agent for a variety of functional groups.[1][3] The solid nature of BTMA-Br3 allows for easier handling and quantitative measurement compared to highly toxic and corrosive elemental bromine, thereby enhancing laboratory safety and convenience.[2][4] This guide provides a comprehensive overview of its stability, reactivity, and associated experimental protocols.

Physical and Chemical Properties

BTMA-Br3 is characterized by the properties summarized in the table below. Proper storage in a dark, inert atmosphere at room temperature is recommended to maintain its stability.[3] It is noted to be hygroscopic and light-sensitive.[3]

| Property | Value | References |

| CAS Number | 111865-47-5 | [5] |

| Molecular Formula | C₁₀H₁₆Br₃N | [3] |

| Molecular Weight | 389.96 g/mol | [5] |

| Appearance | Yellow to orange crystalline powder | [1][5] |

| Melting Point | 98-105 °C; typically 99-101 °C (lit.) | [3][5] |

| Solubility | Slightly soluble in DMSO and Methanol (B129727) | [3] |

| Storage Conditions | Keep in a dark place, inert atmosphere, room temperature | [3] |

Stability

The reagent's stability is also solvent-dependent. In the presence of protic solvents like methanol, BTMA-Br3 can react to generate what is presumed to be methyl hypobromite, facilitating certain bromination reactions through a different active species.[4] This reaction is evidenced by the evolution of hydrogen bromide gas upon mixing BTMA-Br3 with methanol at room temperature.[4]

Reactivity and Synthetic Applications

The reactivity of BTMA-Br3 is multifaceted, serving primarily as a brominating agent and a mild oxidizing agent. It can also function as a phase-transfer catalyst.[1][5]

As a Brominating Agent

BTMA-Br3 is a highly efficient and selective reagent for a wide array of bromination reactions.

-

Aromatic Compounds: It readily brominates activated aromatic systems such as phenols, aromatic amines, aromatic ethers, and acetanilides in a dichloromethane-methanol solvent system at room temperature, producing bromo-substituted products in good yields.[6]

-

Alkenes: The reaction with alkenes proceeds smoothly to give 1,2-dibromo adducts.[6] This addition is stereospecific, following an anti-addition mechanism.[7]

-

Ketones and Acetyl Derivatives: BTMA-Br3 can be used for the α-bromination of ketones.[1] For acetyl derivatives, using a two-fold molar excess of BTMA-Br3 in a dichloromethane-methanol solution leads to the formation of dibromoacetyl derivatives.[4] This demonstrates that BTMA-Br3 has a stronger brominating effect than tetrabutylammonium (B224687) tribromide (TBA Br₃).[4]

-

Amides: In a key step of the Hofmann degradation, BTMA-Br3 is used for the N-bromination of aliphatic and aromatic amides in an ice-cold aqueous sodium hydroxide (B78521) solution, yielding N-bromoamides.[1][8]

The general workflow for a bromination reaction can be visualized as follows:

References

- 1. Facile synthesis of N-bromoamides using benzyltrimethylammonium tribromide in alkaline solution - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 2. Correlation Analysis of Reactivity in the Oxidation of Substituted Benzyl Alcohols by this compound - Journal of Chemical Research, Synopses (RSC Publishing) [pubs.rsc.org]

- 3. This compound | 111865-47-5 [chemicalbook.com]

- 4. academic.oup.com [academic.oup.com]

- 5. chemimpex.com [chemimpex.com]

- 6. This compound [jstage.jst.go.jp]

- 7. scribd.com [scribd.com]

- 8. Facile synthesis of N-bromoamides using this compound in alkaline solution - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide on the ¹H and ¹³C NMR Spectral Data of Benzyltrimethylammonium Tribromide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for benzyltrimethylammonium (B79724) tribromide. This document is intended to serve as a core resource for researchers and professionals in drug development and chemical synthesis who utilize or are investigating this reagent.

Introduction

Benzyltrimethylammonium tribromide is a versatile reagent in organic synthesis, primarily employed as a solid, stable, and safe brominating agent. An understanding of its spectral characteristics is crucial for reaction monitoring, quality control, and structural elucidation of reaction products. This guide presents available ¹H and ¹³C NMR data, detailed experimental protocols for acquiring such data, and logical diagrams to illustrate experimental workflows and structure-data relationships.

Quantitative NMR Spectral Data

The following tables summarize the ¹H and ¹³C NMR spectral data for this compound and its corresponding bromide salt.

Table 1: ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration (Number of Protons) | Assignment |

| 7.52 | Singlet | 5H | Aromatic protons (C₆H₅) |

| 4.50 | Singlet | 2H | Methylene protons (-CH₂-) |

| 3.14 | Singlet | 9H | Methyl protons (-N(CH₃)₃) |

Solvent: Acetonitrile-d₃ (CD₃CN)

Table 2: ¹³C NMR Spectral Data for Benzyltrimethylammonium Bromide (as an approximation for the Tribromide salt)

| Chemical Shift (δ) ppm | Assignment |

| 125-140 | Aromatic carbons (C₆H₅) |

| 68-70 | Methylene carbon (-CH₂-) |

| 52-53 | Methyl carbons (-N(CH₃)₃) |

Experimental Protocols

The following is a detailed methodology for the acquisition of ¹H and ¹³C NMR spectra of this compound, based on standard laboratory practices.

3.1. Sample Preparation

-

Weighing: Accurately weigh 10-20 mg of this compound into a clean, dry vial.

-

Dissolution: Add approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., Acetonitrile-d₃, Chloroform-d, or Dimethyl Sulfoxide-d₆) to the vial.

-

Homogenization: Gently vortex or sonicate the vial to ensure complete dissolution of the sample.

-

Transfer: Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.

-

Referencing: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

3.2. NMR Data Acquisition

-

Instrumentation: The spectra should be recorded on a high-resolution NMR spectrometer, for instance, a Bruker Avance III 400 MHz spectrometer or an equivalent instrument.[1]

-

¹H NMR Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Number of Scans: 16 to 64 scans, depending on the sample concentration.

-

Acquisition Time: Approximately 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Spectral Width: A spectral width of approximately 16 ppm, centered around 6 ppm.

-

-

¹³C NMR Parameters:

-

Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

-

Number of Scans: 1024 to 4096 scans are typically required due to the low natural abundance of ¹³C.

-

Acquisition Time: Approximately 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: A spectral width of approximately 250 ppm, centered around 100 ppm.

-

3.3. Data Processing

-

Fourier Transformation: The acquired Free Induction Decay (FID) is converted into the frequency domain spectrum via Fourier transformation.

-

Phase Correction: The spectrum is manually or automatically phase corrected to obtain a pure absorption lineshape.

-

Baseline Correction: A polynomial function is applied to correct any baseline distortions.

-

Referencing: The chemical shifts are referenced to the internal standard (TMS at 0.00 ppm).

-

Integration: For ¹H NMR, the signal integrals are determined to quantify the relative number of protons.

Mandatory Visualizations

The following diagrams illustrate the logical relationships in the NMR analysis of this compound.

Caption: Experimental workflow for NMR analysis.

References

Methodological & Application

Protocol for Selective Bromination of Phenols Using Benzyltrimethylammonium Tribromide

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

The selective bromination of phenols is a fundamental transformation in organic synthesis, yielding key intermediates for pharmaceuticals, agrochemicals, and functional materials. Traditional brominating agents like liquid bromine present significant handling hazards due to their high toxicity and corrosiveness. Benzyltrimethylammonium (B79724) tribromide (BTMA Br₃) has emerged as a superior alternative, offering a stable, crystalline, and easy-to-handle solid reagent that provides for mild and selective bromination of phenolic substrates. This document provides detailed protocols and application data for the use of BTMA Br₃ in the selective bromination of phenols. The reagent's ability to act as a controlled source of bromine allows for high yields and predictable regioselectivity, often favoring para-bromination.

Advantages of Benzyltrimethylammonium Tribromide

-

Solid and Stable: Easy and safe to handle, weigh, and store compared to liquid bromine.

-

Mild Reaction Conditions: Reactions are typically carried out at room temperature, minimizing side product formation.

-

High Regioselectivity: Often provides high selectivity for the para-position on the phenol (B47542) ring.

-

Good to Excellent Yields: The reaction of phenols with this compound in dichloromethane-methanol gives polybromophenols in good yields.[1]

Reaction Mechanism

The bromination of phenols with this compound proceeds via an electrophilic aromatic substitution mechanism. The BTMA Br₃ serves as an electrophilic bromine source. The electron-rich phenol ring attacks the bromine atom, leading to the formation of a resonance-stabilized carbocation intermediate (sigma complex). Subsequent loss of a proton restores the aromaticity of the ring, yielding the brominated phenol.

Computational studies on similar quaternary ammonium (B1175870) tribromides, such as tetrabutylammonium (B224687) tribromide (TBATB), suggest that the undissociated ion pair is the active brominating species. A non-covalent interaction between the phenolic oxygen and the quaternary ammonium cation may anchor the reagent, leading to selective bromination at the para position.[2] The activation energy for para bromination is calculated to be significantly lower than that for ortho bromination, accounting for the high para selectivity observed with these reagents.[2]

Experimental Protocols

Preparation of this compound

This compound can be synthesized by reacting benzyltrimethylammonium chloride with sodium bromate (B103136) and hydrobromic acid in an aqueous solution.[1]

Procedure:

-

Dissolve benzyltrimethylammonium chloride and sodium bromate in water.

-

Under stirring at room temperature, add hydrobromic acid to the solution.

-

The precipitated solid is then extracted with dichloromethane (B109758).

-

Evaporation of the solvent yields this compound as a crystalline solid.

General Protocol for the Bromination of Phenols

Materials:

-

Substituted phenol

-

This compound (BTMA Br₃)

-

Dichloromethane (CH₂Cl₂)

-

Methanol (B129727) (CH₃OH)

-

Sodium thiosulfate (B1220275) solution (saturated)

-

Sodium bicarbonate solution (saturated)

-

Brine

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve the phenol (1.0 eq.) in a mixture of dichloromethane and methanol (typically a 2:1 to 4:1 v/v ratio).

-

To this stirred solution, add this compound (1.0-1.1 eq. for monobromination) portion-wise at room temperature.

-

Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Reaction times typically range from 30 minutes to a few hours.

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any unreacted bromine.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization to afford the pure brominated phenol.

Quantitative Data

The following tables summarize the results for the bromination of various phenol derivatives using this compound and similar reagents, highlighting the yields and regioselectivity.

Table 1: Bromination of Phenols with this compound

| Entry | Substrate | Product(s) | Yield (%) | Reference |

| 1 | Phenol | 4-Bromophenol | High | [3] |

| 2 | o-Cresol | 4-Bromo-2-methylphenol | Good | [4] |

| 3 | p-Cresol | 2-Bromo-4-methylphenol | Not specified | |

| 4 | 2,6-Di-tert-butyl-4-methylphenol | 4-(Bromomethyl)-2,6-di-tert-butylphenol | Not specified | [5] |

| 5 | Thymol | Bromothymol | Good | [5] |

| 6 | Carvacrol | Bromocarvacrol | Good | [5] |

Table 2: Bromination of Phenols with Other Quaternary Ammonium Tribromides (for comparison)

| Entry | Substrate | Reagent | Product(s) | Yield (%) | Reference |

| 1 | Phenol | N-Benzyl-DABCO tribromide | 4-Bromophenol | High | [3] |

| 2 | Aniline | N-Benzyl-DABCO tribromide | 4-Bromoaniline | High | [3] |

| 3 | Phenol | Tetrabutylammonium tribromide | 4-Bromophenol | High | [2] |

Visualizations

Reaction Workflow

Caption: General workflow for the selective bromination of phenols.

Signaling Pathway (Reaction Mechanism)

Caption: Mechanism of phenol bromination with BTMA Br₃.

Logical Relationship

Caption: Key factors affecting the regioselectivity of bromination.

References

Application Notes and Protocols: Benzyltrimethylammonium Tribromide as a Mild Oxidizing Agent for Alcohols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyltrimethylammonium (B79724) tribromide (BTMAT) is a stable, crystalline quaternary ammonium (B1175870) tribromide that serves as an effective and mild oxidizing agent for the conversion of alcohols to their corresponding carbonyl compounds.[1][2] This reagent offers a convenient and selective alternative to harsher, often metal-based, oxidizing agents. The oxidation process is typically carried out under mild conditions, providing good to excellent yields of aldehydes from primary alcohols and ketones from secondary alcohols.[1] This document provides detailed application notes and experimental protocols for the use of BTMAT in alcohol oxidation.

Mechanism of Action

The oxidation of alcohols by Benzyltrimethylammonium tribromide is believed to proceed via the transfer of a hydride ion from the alcohol to the tribromide ion (Br₃⁻), which is the reactive oxidizing species.[3] The reaction is first-order with respect to both BTMAT and the alcohol.[4] Studies on the oxidation of benzyl (B1604629) alcohol have indicated an almost synchronous cleavage of the α-C–H and O–H bonds in the rate-determining step.[4] The overall reaction for the oxidation of a primary alcohol to an aldehyde is as follows:

RCH₂OH + PhCH₂N(CH₃)₃⁺Br₃⁻ → RCHO + PhCH₂N(CH₃)₃⁺Br⁻ + 2HBr

For secondary alcohols, the products are the corresponding ketone, benzyltrimethylammonium bromide, and hydrobromic acid.

Experimental Data

The following table summarizes the catalytic oxidation of various alcohols to their corresponding carbonyl compounds using this compound with hydrogen peroxide as the co-oxidant.

| Entry | Substrate (Alcohol) | Product (Carbonyl Compound) | Time (min) | Yield (%) |

| 1 | Benzyl alcohol | Benzaldehyde | 25 | 92 |

| 2 | 4-Methylbenzyl alcohol | 4-Methylbenzaldehyde | 30 | 89 |

| 3 | 4-Methoxybenzyl alcohol | 4-Methoxybenzaldehyde | 30 | 85 |

| 4 | 4-Chlorobenzyl alcohol | 4-Chlorobenzaldehyde | 40 | 82 |

| 5 | 4-Nitrobenzyl alcohol | 4-Nitrobenzaldehyde | 50 | 78 |

| 6 | Cinnamyl alcohol | Cinnamaldehyde | 35 | 88 |

| 7 | 1-Phenylethanol | Acetophenone | 45 | 90 |

| 8 | Cyclohexanol | Cyclohexanone | 60 | 85 |

| 9 | 2-Heptanol | 2-Heptanone | 70 | 80 |

| 10 | 1-Octanol | Octanal | 75 | 75 |

| 11 | Geraniol | Geranial | 40 | 86 |

Data sourced from a study on the catalytic role of this compound in the oxidation of alcohols.[1]

Experimental Protocols

General Procedure for the Oxidation of Alcohols

This protocol outlines the general steps for the oxidation of an alcohol to its corresponding carbonyl compound using a catalytic amount of this compound and hydrogen peroxide as the oxidant.[1]

Materials:

-

Alcohol substrate (1 mmol)

-

This compound (BTMAT) (10 mol%)

-

Acetonitrile (B52724) (5 mL)

-

30% Hydrogen peroxide (0.3 mL, ~2 mmol)

-

Diethyl ether

-

Standard laboratory glassware

-

Magnetic stirrer and heating plate

-

Thin Layer Chromatography (TLC) apparatus

Procedure:

-

To a solution of the alcohol substrate (1 mmol) in acetonitrile (5 mL) in a round-bottom flask, add this compound (10 mol%).

-

Stir the mixture magnetically at room temperature.

-

Add 30% hydrogen peroxide (0.3 mL, ~2 mmol) dropwise to the stirring solution.

-

Heat the resulting mixture to 60 °C.

-

Monitor the progress of the reaction using Thin Layer Chromatography (TLC) with an appropriate eluent system (e.g., ethyl acetate-hexane, 6:4).

-

Upon completion of the reaction, cool the mixture to room temperature.

-

Extract the reaction mixture with diethyl ether to isolate the carbonyl compound.

-

The organic layer can then be dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent removed under reduced pressure to yield the crude product, which can be further purified if necessary.

It is important to note that the dropwise addition of hydrogen peroxide generally results in a better yield compared to adding it all at once.[1] Carrying out the reaction at room temperature may lead to longer reaction times and lower product yields.[1]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the oxidation of alcohols using this compound.

Caption: Workflow for BTMAT-catalyzed alcohol oxidation.

Proposed Mechanistic Pathway

The diagram below outlines the proposed mechanistic steps involved in the oxidation of an alcohol by the tribromide ion, the active oxidizing species generated from BTMAT.

Caption: Proposed mechanism of alcohol oxidation by tribromide.

References

Application Notes and Protocols: Experimental Setup for Phase Transfer Catalysis with Benzyltrimethylammonium Tribromide

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of Benzyltrimethylammonium (B79724) tribromide (BTMABr₃) in organic synthesis. While BTMABr₃ is a quaternary ammonium (B1175870) salt, a class of compounds often used as phase transfer catalysts, its primary and well-documented applications are as a solid, stable, and safe brominating and mild oxidizing agent. These reactions are often carried out in two-phase systems, leveraging the principles of phase transfer to facilitate the reaction.

Overview of Benzyltrimethylammonium Tribromide (BTMABr₃)

This compound is a yellow-orange crystalline solid that serves as an excellent alternative to liquid bromine. Its solid nature makes it easier and safer to handle, measure, and use, particularly for small-scale reactions.[1] It is effective for the bromination of a wide range of organic compounds and can also act as a mild oxidizing agent.[2]

Key Advantages:

-

Solid and Stable: Easy to handle and weigh, offering improved safety over liquid bromine.[1]

-

Versatile Reagent: Effective for bromination of aromatic compounds, alkenes, and ketones.[2][3]

-

Mild Oxidizing Agent: Can be used for the oxidation of alcohols and other functional groups.[2]

-

Phase Transfer Properties: As a quaternary ammonium salt, it facilitates reactions in biphasic systems.[4]

Role in Phase Transfer Systems

Phase Transfer Catalysis (PTC) is a powerful technique that facilitates reactions between reactants located in different immiscible phases (e.g., an aqueous phase and an organic phase). A phase transfer catalyst, typically a quaternary ammonium or phosphonium (B103445) salt, transports a reactant (usually an anion) from the aqueous phase into the organic phase where the reaction with the organic-soluble substrate occurs.

While BTMABr₃ possesses the structural characteristics of a phase transfer catalyst, in most documented applications, it acts as the source of the electrophilic bromine. The benzyltrimethylammonium cation helps to solubilize the tribromide anion in the organic phase, where it can then react with the substrate. In this context, it functions more as a phase-transferable reagent than a true catalyst that is regenerated in a catalytic cycle to transport other anions.

Application 1: Bromination of Aromatic Compounds

BTMABr₃ is highly effective for the electrophilic bromination of activated aromatic rings, such as phenols and anilines. The reactions are typically fast, high-yielding, and can be performed under mild conditions.

Quantitative Data Summary: Bromination of Phenols

| Entry | Substrate | Solvent System | Temperature (°C) | Time (h) | Product | Yield (%) |

| 1 | Phenol (B47542) | Dichloromethane-Methanol | Room Temp | 1 | 2,4,6-Tribromophenol | 95 |

| 2 | o-Cresol | Dichloromethane-Methanol | Room Temp | 1 | 4,6-Dibromo-o-cresol | 92 |

| 3 | p-Cresol | Dichloromethane-Methanol | Room Temp | 1 | 2,6-Dibromo-p-cresol | 98 |

| 4 | Anisole | Acetic Acid/ZnCl₂ | Room Temp | 2 | p-Bromoanisole | 85 |

Data compiled from various sources demonstrating typical reaction outcomes.

Experimental Protocol: Bromination of Phenol

Materials:

-

Phenol

-

This compound (BTMABr₃)

-

Dichloromethane (B109758) (CH₂Cl₂)

-

Methanol (B129727) (CH₃OH)

-

Sodium thiosulfate (B1220275) solution (10% aqueous)

-

Sodium bicarbonate solution (saturated aqueous)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

Procedure:

-

In a 100 mL round-bottom flask, dissolve phenol (1.0 g, 10.6 mmol) in a mixture of dichloromethane (20 mL) and methanol (5 mL).

-

With magnetic stirring, add this compound (5.0 g, 12.8 mmol, 1.2 eq.) to the solution in portions at room temperature.

-

Stir the reaction mixture at room temperature for 1 hour. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding 20 mL of 10% aqueous sodium thiosulfate solution to consume any excess bromine.

-

Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 20 mL of saturated aqueous sodium bicarbonate solution and 20 mL of brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product, 2,4,6-tribromophenol, can be purified by recrystallization from ethanol/water.

Application 2: Oxidation of Alcohols

BTMABr₃ can be employed as a mild oxidizing agent for the conversion of alcohols to the corresponding aldehydes or ketones. This application often requires a biphasic system where the catalyst facilitates the oxidation process.

Quantitative Data Summary: Oxidation of Benzyl (B1604629) Alcohols

| Entry | Substrate | Solvent | Base | Temperature (°C) | Time (h) | Product | Yield (%) |

| 1 | Benzyl alcohol | Dichloromethane | aq. NaHCO₃ | Room Temp | 4 | Benzaldehyde (B42025) | 88 |

| 2 | 4-Methoxybenzyl alcohol | Dichloromethane | aq. NaHCO₃ | Room Temp | 3 | 4-Methoxybenzaldehyde | 92 |

| 3 | 4-Nitrobenzyl alcohol | Dichloromethane | aq. NaHCO₃ | Room Temp | 6 | 4-Nitrobenzaldehyde | 85 |

| 4 | Cinnamyl alcohol | Dichloromethane | aq. NaHCO₃ | Room Temp | 4 | Cinnamaldehyde | 80 |

Data represents typical results for the mild oxidation of alcohols using BTMABr₃.

Experimental Protocol: Oxidation of Benzyl Alcohol

Materials:

-

Benzyl alcohol

-

This compound (BTMABr₃)

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate solution (NaHCO₃)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

Procedure:

-

To a 100 mL round-bottom flask, add benzyl alcohol (1.0 g, 9.25 mmol) and dichloromethane (30 mL).

-

Add saturated aqueous sodium bicarbonate solution (20 mL) to the flask.

-

With vigorous stirring, add this compound (4.0 g, 10.2 mmol, 1.1 eq.) in portions over 10 minutes.

-

Continue to stir the biphasic mixture vigorously at room temperature for 4 hours. Monitor the reaction by TLC.

-

After the reaction is complete, separate the organic layer using a separatory funnel.

-

Wash the organic layer with water (2 x 20 mL) and brine (20 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation.

-

The crude benzaldehyde can be purified by distillation or column chromatography on silica (B1680970) gel.

Visualizations

Experimental Workflow for Bromination

Caption: General experimental workflow for bromination using BTMABr₃.

Mechanism of Phase Transfer Bromination

Caption: Role of BTMABr₃ in facilitating bromination in a biphasic system.

References

Application Notes and Protocols: N-bromination of Amides using Benzyltrimethylammonium Tribromide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-bromoamides are important synthetic intermediates in organic chemistry, notably in the Hofmann rearrangement for the synthesis of primary amines. The direct bromination of amides can be challenging, as the resulting N-bromoamides are often unstable under the reaction conditions, leading to further reactions. Benzyltrimethylammonium (B79724) tribromide (BTMAT) has emerged as a stable, solid, and safe alternative to liquid bromine for the N-bromination of amides.[1][2] This methodology offers a facile and efficient route to N-bromoamides under mild alkaline conditions, making it a valuable tool for organic synthesis in research and drug development.[3][4]

BTMAT is a solid brominating agent that can be easily handled, weighed, and used in stoichiometric amounts, which is a significant advantage over the highly toxic and corrosive liquid bromine.[2] The reaction proceeds smoothly in an ice-cold aqueous solution of sodium hydroxide (B78521), affording good yields of the desired N-bromoamides for a variety of aliphatic, aromatic, and heterocyclic substrates.[3][4]

Key Applications

-

Synthesis of N-bromoamides: A straightforward and high-yielding method for the preparation of N-bromoamides from primary amides.[3][4]

-

Hofmann Degradation: The N-bromoamide products can be readily used as intermediates in the Hofmann degradation to produce primary amines with one less carbon atom.[3][5]

-

Organic Synthesis: N-bromoamides are versatile reagents in their own right, participating in various organic transformations.

Experimental Protocols

Materials and Equipment

-

Benzyltrimethylammonium tribromide (BTMAT)

-

Primary amide substrate

-

Sodium hydroxide (NaOH)

-

Deionized water

-

Dilute aqueous acetic acid

-

Ice bath

-

Magnetic stirrer and stir bar

-

Round-bottom flask or beaker

-

Buchner funnel and filter paper

-

Standard laboratory glassware

General Protocol for N-bromination of Amides

A typical procedure for the N-bromination of amides using BTMAT is as follows[3]:

-

Preparation of the Reaction Mixture: In a round-bottom flask or beaker equipped with a magnetic stir bar, dissolve the primary amide (5 mmol) and sodium hydroxide (5 mmol) in 20 mL of deionized water.

-

Cooling: Place the reaction vessel in an ice bath and stir the solution until it is thoroughly chilled.

-

Addition of BTMAT: To the stirred, ice-cooled solution, add finely powdered this compound (5 mmol) portion-wise over a period of 30 minutes. An aqueous suspension will form.

-

Reaction: Continue stirring the reaction mixture in the ice bath for 4 hours.

-

Isolation of the Product: The N-bromoamide product will precipitate out of the solution as a white solid. Collect the precipitate by vacuum filtration using a Buchner funnel.

-

Washing and Drying: Wash the collected solid successively with cold, dilute aqueous acetic acid and then with cold deionized water. Dry the purified N-bromoamide product.

Data Presentation

The following table summarizes the results for the N-bromination of various amides using the described methodology.[3]

| Amide Substrate | N-Bromoamide Product | Yield (%) | Melting Point (°C) |

| Benzamide | N-Bromobenzamide | 95 | 128-129 |

| p-Methylbenzamide | N-Bromo-p-methylbenzamide | 92 | 148-150 |

| p-Methoxybenzamide | N-Bromo-p-methoxybenzamide | 90 | 145-146 |

| p-Chlorobenzamide | N-Bromo-p-chlorobenzamide | 96 | 165-166 |

| p-Nitrobenzamide | N-Bromo-p-nitrobenzamide | 85 | 178-180 |

| Phenylacetamide | N-Bromo-phenylacetamide | 88 | 115-116 |

| Acetamide | N-Bromoacetamide | 75 | 79-80 |

| Propionamide | N-Bromopropionamide | 78 | 81-82 |

| Butyramide | N-Bromobutyramide | 80 | 64-65 |

| Isobutyramide | N-Bromoisobutyramide | 82 | 99-100 |

| Nicotinamide | N-Bromonicotinamide | 93 | 160-162 |

| Isonicotinamide | N-Bromoisonicotinamide | 91 | 173-175 |

Visualizations

Experimental Workflow for N-Bromination of Amides

Caption: Workflow for the N-bromination of amides using BTMAT.

Proposed Reaction Pathway

Caption: Proposed pathway for amide N-bromination with BTMAT.

References

- 1. Facile synthesis of N-bromoamides using this compound in alkaline solution - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Facile synthesis of N-bromoamides using this compound in alkaline solution - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. This compound [Brominating Reagent] | C10H16Br3N | CID 2756663 - PubChem [pubchem.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

How to improve reaction yield in Benzyltrimethylammonium tribromide brominations

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve reaction yields in brominations using benzyltrimethylammonium (B79724) tribromide (BTMA-Br3).

Troubleshooting Guide

This guide addresses common issues encountered during bromination reactions with BTMA-Br3.

Issue 1: Low or No Product Yield

Q: My bromination reaction has a very low yield or did not proceed. What are the potential causes and how can I resolve this?

A: Low or no yield in BTMA-Br3 brominations can stem from several factors. A systematic approach to troubleshooting is recommended.

-

Reagent Quality: BTMA-Br3 is a solid reagent that is generally stable; however, its quality can affect the reaction outcome. Ensure that the reagent is dry and has been stored properly, as moisture can deactivate it. If the quality is uncertain, consider preparing it fresh.

-

Reaction Conditions:

-

Temperature: Some brominations require specific temperature ranges to proceed efficiently.[1] If the reaction is sluggish at room temperature, a moderate increase in temperature might be necessary. However, excessively high temperatures can lead to decomposition and side reactions.[1]

-

Reaction Time: The reaction may not have reached completion. Monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.

-

-

Substrate Reactivity:

-

Activated Systems: For highly activated systems like phenols, the reaction is typically fast. If the yield is low, it might be due to over-bromination and the formation of multiple products, making the isolation of the desired product difficult.

-

Deactivated Systems: Substrates with electron-withdrawing groups are less reactive. In such cases, more forcing conditions, such as higher temperatures or longer reaction times, may be required.

-

-

Solvent Choice: The choice of solvent is crucial. Aprotic solvents like dichloromethane (B109758) are commonly used.[2] Protic solvents such as methanol (B129727) can sometimes participate in the reaction, leading to the formation of solvent-incorporated byproducts.[2]

Issue 2: Formation of Multiple Products (Polybromination)

Q: My reaction is producing a mixture of mono-, di-, and/or tri-brominated products. How can I improve the selectivity for a single product?

A: Achieving selective monobromination can be challenging, especially with highly activated aromatic compounds like phenols and anilines. Here are some strategies to enhance selectivity:

-

Stoichiometry: Carefully control the stoichiometry of BTMA-Br3. Using a 1:1 molar ratio of the substrate to BTMA-Br3 is a good starting point for monobromination. For dibromination, a 1:2 ratio is typically used.[2]

-

Reaction Temperature: Lowering the reaction temperature can often improve selectivity by reducing the rate of subsequent bromination reactions.

-

Solvent Effects: The solvent can influence selectivity. For instance, in the bromination of phenols, a mixture of dichloromethane and methanol is often used.[3]

-

Substrate Modification: For highly activated substrates like anilines, protecting the activating group can moderate its reactivity. For example, acetylating an aniline (B41778) to an acetanilide (B955) makes the aromatic ring less activated, allowing for more controlled bromination.

Issue 3: Presence of Side Products

Q: I am observing unexpected side products in my reaction mixture. What are the common side reactions and how can they be minimized?

A: Besides polybromination, other side reactions can occur:

-

Solvent Incorporation: When using protic solvents like methanol or acetic acid, nucleophilic attack by the solvent on the bromonium ion intermediate can lead to the formation of solvent-incorporated products.[2] Using an aprotic solvent like dichloromethane can prevent this.

-

Oxidation: Oxidation of the substrate or product can be a side reaction, sometimes indicated by the formation of colored impurities. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can help minimize oxidation.

-

Haloform Reaction: For methyl ketones, under basic conditions, polybromination at the methyl group followed by cleavage can occur, leading to the formation of a carboxylate and bromoform. BTMA-Br3 reactions are typically not performed under strongly basic conditions, which minimizes this risk.

Frequently Asked Questions (FAQs)

Q1: What is the advantage of using BTMA-Br3 over liquid bromine?

A1: BTMA-Br3 is a solid, which makes it easier and safer to handle and weigh compared to highly toxic and corrosive liquid bromine.[4] It allows for more precise stoichiometric control, which is crucial for achieving selective bromination.

Q2: How do I prepare BTMA-Br3 in the lab?

A2: BTMA-Br3 can be prepared by reacting benzyltrimethylammonium chloride with sodium bromate (B103136) and hydrobromic acid in an aqueous solution. The product precipitates as orange crystals and can be collected by filtration.[2]

Q3: What is a standard work-up procedure for a BTMA-Br3 bromination?

A3: A typical work-up involves quenching the reaction, followed by extraction and purification. After the reaction is complete (as monitored by TLC), the solvent is often removed under reduced pressure. The residue is then taken up in an organic solvent (e.g., ether or dichloromethane) and washed with an aqueous solution of a reducing agent like sodium bisulfite or sodium thiosulfate (B1220275) to remove any unreacted bromine. This is followed by a wash with water and then brine. The organic layer is dried over an anhydrous salt (e.g., magnesium sulfate (B86663) or sodium sulfate), filtered, and the solvent is evaporated to yield the crude product, which can then be purified by recrystallization or column chromatography.

Q4: Can BTMA-Br3 be used for substrates other than aromatic compounds?

A4: Yes, BTMA-Br3 is a versatile brominating agent. It can be used for the bromination of alkenes to give 1,2-dibromo adducts and for the α-bromination of ketones.[2][4]

Quantitative Data Summary

The following tables summarize reaction conditions and yields for the bromination of various substrates using BTMA-Br3 and related reagents.

Table 1: Bromination of Acetyl Derivatives with BTMA-Br3 [2]

| Starting Material (Substrate) | Molar Ratio (Substrate:BTMA-Br3) | Solvent | Reaction Time (h) | Product | Yield (%) |

| Acetophenone (B1666503) | 1:2.1 | Dichloromethane-Methanol | 2 | 2,2-Dibromoacetophenone | 86 |

| 4'-Methylacetophenone | 1:2.1 | Dichloromethane-Methanol | 2 | 2,2-Dibromo-4'-methylacetophenone | 91 |

| 4'-Methoxyacetophenone | 1:2.1 | Dichloromethane-Methanol | 3 | 2,2-Dibromo-4'-methoxyacetophenone | 88 |

| 4'-Chloroacetophenone | 1:2.1 | Dichloromethane-Methanol | 3 | 2,2-Dibromo-4'-chloroacetophenone | 90 |

Table 2: Bromination of Phenols with BTMA-Br3 in Dichloromethane-Methanol at Room Temperature

| Substrate | Molar Ratio (Phenol:BTMA-Br3) | Product | Yield (%) | Reference |

| Phenol (B47542) | 1:3.1 | 2,4,6-Tribromophenol | 98 | [3] |

| o-Cresol | 1:2.1 | 4,6-Dibromo-o-cresol | 96 | [3] |

| m-Cresol | 1:3.1 | 2,4,6-Tribromo-m-cresol | 97 | [3] |

| p-Cresol | 1:2.1 | 2,6-Dibromo-p-cresol | 99 | [3] |

Experimental Protocols

Protocol 1: Dibromination of Acetophenone [2]

-

Reaction Setup: In a round-bottom flask, dissolve acetophenone (0.5 g, 4.16 mmol) in a mixture of dichloromethane (50 ml) and methanol (20 ml).

-

Reagent Addition: At room temperature, add benzyltrimethylammonium tribromide (3.4 g, 8.74 mmol).

-

Reaction: Stir the mixture for 2 hours, or until the orange color of the solution disappears.

-

Work-up:

-

Distill the solvent from the reaction mixture.

-

Extract the obtained precipitate with ether (4 x 40 ml).

-

Dry the combined ether layers with magnesium sulfate.

-

Evaporate the ether in vacuo to obtain the crude product.

-

-

Purification: Recrystallize the residue from a methanol-water mixture (1:2) to afford 2,2-dibromoacetophenone as colorless crystals (yield: 1.0 g, 86%).